molecular formula C14H13N5OS B6033613 N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide

N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide

Cat. No. B6033613
M. Wt: 299.35 g/mol
InChI Key: FUHSJAWMGUAZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide, also known as BCTC, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons.

Mechanism of Action

N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide is a selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in sensory neurons. TRPV1 is activated by various stimuli, such as heat, capsaicin, and acid, and is involved in the perception of pain and the regulation of body temperature. N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide blocks TRPV1-mediated pain responses by binding to a specific site on the channel and preventing its activation by stimuli.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide has been shown to block TRPV1-mediated pain responses, reduce inflammation, and lower body temperature. N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide in lab experiments is its selectivity for TRPV1. This allows researchers to study the specific effects of blocking TRPV1 without affecting other channels or receptors. However, one limitation of using N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide is that it can be difficult to administer in vivo due to its low solubility in water.

Future Directions

There are many potential future directions for research on N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide. One area of interest is in the development of more potent and selective TRPV1 antagonists that can be used in the treatment of pain and inflammation. Another area of interest is in the study of the physiological and biochemical effects of TRPV1 blockade in various disease states. Finally, N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide may also have potential applications in the treatment of anxiety disorders and other psychiatric conditions.

Synthesis Methods

N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-aminothiazole with 2-chloroacetic acid to form 2-(2-carboxyethyl)thiazole. This intermediate is then reacted with 1,2-phenylenediamine to form N-1H-benzimidazol-2-yl-2-(2-carboxyethyl)thiazole. Finally, the carboxylic acid group is converted to an amide group by reacting with cyclopropylamine to form N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide.

Scientific Research Applications

N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of pain management. TRPV1 is known to play a key role in the perception of pain, and N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide has been shown to block TRPV1-mediated pain responses in animal models. N-1H-benzimidazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide has also been studied for its potential applications in the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-12(11-7-21-14(18-11)15-8-5-6-8)19-13-16-9-3-1-2-4-10(9)17-13/h1-4,7-8H,5-6H2,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHSJAWMGUAZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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